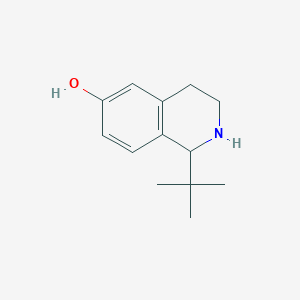

3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

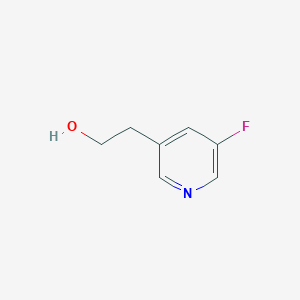

Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring . They are important in a variety of fields, including medicinal chemistry, due to their broad range of biological activities .

Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The specific structure of “3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-amine” would include a cyclopropyl group and a methyl group attached to the triazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the melting point of “2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid”, a related compound, is 121-123°C .Aplicaciones Científicas De Investigación

Green Synthesis Approaches

A novel, metal- and oxidant-free synthesis method for fully substituted 1H-1,2,4-triazol-3-amines has been developed, demonstrating environmental friendliness and potential applications in organic and medicinal chemistry, as well as optical materials. This method involves a three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines, highlighting a broad substrate scope and mild reaction conditions (Guo et al., 2021).

Chemoselective Construction

A chemoselective construction of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles has been achieved through aerobic oxidative cycloaddition of α-chlorotosylhydrazone with primary aryl amine. This process is noteworthy for its catalyst-free, metal-free, azide-free, and peroxide-free conditions, presenting a novel synthetic approach toward 1,2,3-triazoles (Bai et al., 2015).

Synthesis of Tetrahydro-1,3-Oxazepines

An efficient synthesis of tetrahydro-1,3-oxazepines has been achieved through the regioselective intramolecular amination of cyclopropylmethyl cation. This synthesis method demonstrates high diastereoselectivity and potential for further transformation into homoallylamine derivatives (Skvorcova et al., 2015).

Green Synthesis of Triazoles

A green and recyclable catalytic system has been reported for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. This methodology provides synthetic advantages such as high atom economy, low environmental impact, and mild reaction conditions, making it an important advancement in the environmentally friendly synthesis of triazoles (Singh et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds like 1,2,4-triazoles have been known to interact with various biological targets, including enzymes and receptors

Mode of Action

It’s worth noting that triazoles, in general, are known to interact with their targets through the formation of hydrogen bonds, owing to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, which can result in a biological response .

Biochemical Pathways

Triazoles are known to be involved in various biochemical processes, including the inhibition of enzyme activity and modulation of receptor function . The downstream effects of these interactions can vary widely, depending on the specific targets and the biological context .

Result of Action

Based on the known activities of similar triazole compounds, it can be hypothesized that this compound may exert its effects by modulating the activity of its target proteins, leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of 3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-amine can be influenced by various environmental factors . These can include the pH of the environment, the presence of other molecules, and the temperature . Understanding these factors is crucial for optimizing the use of this compound in a biological context .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-cyclopropyl-2-methyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-10-6(7)8-5(9-10)4-2-3-4/h4H,2-3H2,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUXGIZULJMETF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896144.png)

![5-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2896146.png)

![3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2896149.png)

![8-(4-methoxyphenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2896152.png)

![N-(4-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2896153.png)

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2896154.png)

![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2896155.png)